2,4-Dihydroxy-6-methylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde and its analogs has been explored through various chemical pathways. A notable method involves the reduction of aldehyde groups in sterically-hindered catechols to methoxymethyl or methyl analogues, which can further be oxidized to corresponding o-benzoquinones, indicating a pathway that could be adapted for the synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde (Arsenyev et al., 2016). Additionally, self-terminated cascade reactions producing methylbenzaldehydes from ethanol have been reported, showcasing synthetic routes relevant to the compound (Moteki et al., 2016).
Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxy-6-methylbenzaldehyde and related compounds has been characterized through various techniques. For instance, the conversion of 2,4-dihydroxybenzaldehyde to other derivatives and their structural characterization has been studied, shedding light on potential structural analogs (Hu et al., 1999).
Chemical Reactions and Properties
The compound undergoes various chemical reactions indicative of its functional groups. Reactions involving 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system highlight the chemical reactivity of similar compounds (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties, including the crystalline structure and stability, have been examined. The conformational stability and vibrational spectral analysis of related trihydroxybenzaldehydes offer insights into the physical characteristics and stability of such compounds (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties, particularly those related to the synthesis and reactivity of the compound, have been explored. For example, the chemical ecology of astigmatid mites and the synthesis of related compounds like 2-Hydroxy-6-methylbenzaldehyde provide a foundational understanding of the chemical properties and synthetic routes of interest (Noguchi et al., 1997).
Scientific Research Applications
Cascade Reactions in Ethanol Upgrading
2,4-Dihydroxy-6-methylbenzaldehyde is relevant in the context of ethanol upgrading reactions. Takahiko Moteki, A. Rowley, and D. Flaherty (2016) found that 2- and 4-Methylbenzaldehyde are precursors for phthalic anhydride and terephthalic acid, formed by sequential aldol condensations and subsequent dehydrocyclization on hydroxyapatite catalysts. This process competes with the Guerbet reaction, a key component in producing value-added chemicals from bioethanol (Moteki, Rowley, & Flaherty, 2016).
Derivatives from Mangrove Fungus
Research by C. Shao, Chang-Yun Wang, Mei-Yan Wei, et al. (2009) discovered two new benzaldehyde derivatives, including 2,4-dihydroxy-6-methylbenzaldehyde, from a mangrove fungus. These derivatives, isolated from the South China Sea, were identified through comprehensive spectral data analysis, highlighting the importance of marine organisms in yielding unique chemical compounds (Shao et al., 2009).
Synthesis of Crotylbenzaldehydes
V. K. Ahluwalia, D. Singh, and R. Singh (1984) explored the synthesis of crotylbenzaldehydes, including 2,4-dihydroxy-6-methylbenzaldehyde. This process involves condensation with buta-1,3-diene and subsequent cyclisation, demonstrating an efficient method to produce important intermediates for various chemical applications (Ahluwalia, Singh, & Singh, 1984).
Pheromone Synthesis in Astigmatid Mites
The compound is also significant in the study of astigmatid mites' chemical ecology. Satoshi Noguchi, N. Mori, Y. Kuwahara, et al. (1997) synthesized 2-Hydroxy-6-methylbenzaldehyde, a component of astigmatid mites' alarm and sex pheromones. Their research provided a pathway for developing practical applications of these pheromones (Noguchi et al., 1997).
Spectroscopic and Quantum Chemical Investigations
D. Jayareshmi, H. Robert, and D. Aruldhas (2021) conducted a study on 2-hydroxy-5-methylbenzaldehyde and its related molecules, including 2,4-dihydroxy-6-methylbenzaldehyde. They investigated nonlinear optical material properties using spectroscopic techniques and quantum chemical analysis, highlighting the potential of these compounds in optical applications (Jayareshmi, Robert, & Aruldhas, 2021).
properties
IUPAC Name |
2,4-dihydroxy-6-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQTUKKYWDRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291004 | |
Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-methylbenzaldehyde | |
CAS RN |
487-69-4 | |
Record name | Orcylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15U7JE2JVK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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